molecular formula C8H6F4S B6354966 (2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane CAS No. 1379353-37-3

(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane

Cat. No.: B6354966
CAS No.: 1379353-37-3
M. Wt: 210.19 g/mol
InChI Key: OUZITZFQJOHUFP-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane is an organic compound with the molecular formula C8H6F4S It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate with a suitable thiol reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism by which (2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, leading to specific biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate

Uniqueness

(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the presence of the methylsulfane group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-fluoro-2-methylsulfanyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4S/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZITZFQJOHUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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